An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine
An In-depth Technical Guide to 2-(Chloromethyl)oxazolo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 2-(Chloromethyl)oxazolo[4,5-b]pyridine. This heterocyclic compound is a key intermediate in the synthesis of a variety of biologically active molecules. This document details its structural characteristics, synthesis, reactivity, and the known biological activities of its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Core Properties of 2-(Chloromethyl)oxazolo[4,5-b]pyridine
2-(Chloromethyl)oxazolo[4,5-b]pyridine is a fused heterocyclic system containing both an oxazole and a pyridine ring. The presence of a reactive chloromethyl group at the 2-position of the oxazole ring makes it a versatile building block for further chemical modifications.
Chemical and Physical Data
A summary of the key chemical and physical properties of 2-(Chloromethyl)oxazolo[4,5-b]pyridine is presented in Table 1. The data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 110704-34-2 | [1] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| IUPAC Name | 2-(chloromethyl)-[2][3]oxazolo[4,5-b]pyridine | [1] |
| Canonical SMILES | C1=CC2=C(N=C1)N=C(O2)CCl | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | [4] |
| Boiling Point | 327.9±22.0 °C (Predicted) | N/A |
| Flash Point | 152.1±22.3 °C (Predicted) | N/A |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(Chloromethyl)oxazolo[4,5-b]pyridine is not extensively documented in publicly available literature, its synthesis can be inferred from general methods for creating the oxazolo[4,5-b]pyridine core and subsequent functionalization. A plausible synthetic route involves the cyclization of 2-amino-3-hydroxypyridine with a chloroacetylating agent.
General Synthesis of the Oxazolo[4,5-b]pyridine Core
A common method for the synthesis of the oxazolo[4,5-b]pyridine scaffold involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Aryloxazolo[4,5-b]pyridines
This protocol describes a general method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, which can be adapted for the synthesis of the 2-chloromethyl derivative.
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Materials: 2-amino-3-hydroxypyridine, a suitable carboxylic acid (e.g., chloroacetic acid), and a condensing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
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Procedure:
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A mixture of 2-amino-3-hydroxypyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is heated in the presence of a condensing agent like polyphosphoric acid.
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The reaction mixture is heated at a high temperature (e.g., 150-200 °C) for several hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
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The mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
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The solid is collected by filtration, washed with water, and dried.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
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A visual representation of a general synthetic workflow is provided below.
Caption: General workflow for synthesis and biological evaluation.
Reactivity of 2-(Chloromethyl)oxazolo[4,5-b]pyridine
The primary site of reactivity for 2-(Chloromethyl)oxazolo[4,5-b]pyridine is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.
Nucleophilic Substitution Reactions
2-(Chloromethyl)oxazolo[4,5-b]pyridine is expected to react readily with various nucleophiles, such as amines, thiols, and alcohols, to yield the corresponding substituted derivatives.
Experimental Protocol: General Reaction with a Nucleophile (e.g., an Amine)
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Materials: 2-(Chloromethyl)oxazolo[4,5-b]pyridine, an amine (primary or secondary), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., acetonitrile or DMF).
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Procedure:
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Dissolve 2-(Chloromethyl)oxazolo[4,5-b]pyridine (1 equivalent) in the chosen solvent.
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Add the amine (1.1 equivalents) and the base (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel.
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Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm), a singlet for the chloromethyl protons (-CH₂Cl) (δ 4.5-5.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), chloromethyl carbon (-CH₂Cl) (δ 40-50 ppm). |
| Mass Spec. | A molecular ion peak (M⁺) at m/z 168, with an M+2 peak at m/z 170 due to the ³⁷Cl isotope. |
| IR | C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic rings, and a C-Cl stretching band. |
Biological and Pharmacological Properties
While there is no specific biological data for 2-(Chloromethyl)oxazolo[4,5-b]pyridine, the oxazolo[4,5-b]pyridine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Known Activities of Oxazolo[4,5-b]pyridine Derivatives
Table 3: Biological Activities of Representative Oxazolo[4,5-b]pyridine Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
| Piperazine-linked derivatives | Anti-inflammatory | GSK-3β inhibition | [6] |
| Thiazolo[4,5-b]pyridine derivatives | Anti-inflammatory, Antioxidant | Cyclooxygenase inhibition | [7] |
| Imidazo[4,5-b]pyridines | Anticancer, Antimicrobial | Kinase inhibition | [8] |
Potential as Kinase Inhibitors
Many heterocyclic compounds containing the pyridine and oxazole motifs are known to be kinase inhibitors. The general mechanism involves the heterocyclic core acting as a scaffold that can bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity.
Caption: A generic kinase signaling pathway and its inhibition.
Conclusion
2-(Chloromethyl)oxazolo[4,5-b]pyridine is a valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. Its reactivity, centered on the chloromethyl group, allows for the straightforward introduction of various functionalities, making it an attractive starting material for the generation of compound libraries for drug discovery. While specific biological data for the parent compound is lacking, the demonstrated potent activities of its derivatives highlight the potential of the oxazolo[4,5-b]pyridine scaffold in developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the direct biological effects of 2-(Chloromethyl)oxazolo[4,5-b]pyridine and the systematic exploration of its derivatives are warranted.
References
- 1. 2-(Chloromethyl)(1,3)oxazolo(4,5-b)pyridine | C7H5ClN2O | CID 2764569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. 110704-34-2,2-(Chloromethyl)oxazolo[4,5-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 6. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
